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  • Product: 4-(1,2-Dimethylpropyl)benzaldehyde

Core Science & Biosynthesis

Foundational

Structural and Synthetic Profiling of p-(1,2-Dimethylpropyl)benzaldehyde: A Comprehensive Technical Guide

Executive Summary In the landscape of fine chemical synthesis and drug development, sterically hindered alkylbenzaldehydes serve as critical lipophilic building blocks. p-(1,2-Dimethylpropyl)benzaldehyde (CAS: 67468-59-1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of fine chemical synthesis and drug development, sterically hindered alkylbenzaldehydes serve as critical lipophilic building blocks. p-(1,2-Dimethylpropyl)benzaldehyde (CAS: 67468-59-1) is a highly specialized intermediate characterized by a bulky, branched aliphatic side chain. This guide provides a deep-dive into the structural nuances, rearrangement-free synthetic methodologies, and analytical characterization of this compound. By moving beyond basic protocols, this whitepaper establishes a self-validating framework for synthesizing this molecule with high regioselectivity and chemical purity.

Molecular Architecture and Physicochemical Profiling

The structural identity of p-(1,2-dimethylpropyl)benzaldehyde—systematically named 4-(3-methylbutan-2-yl)benzaldehyde—features a central benzene ring substituted at the 1- and 4-positions. The para-position is occupied by a 1,2-dimethylpropyl group (often referred to as a sec-iso-pentyl moiety).

From a stereochemical perspective, the benzylic carbon is a chiral center. Consequently, the molecule exists as a racemic mixture of (R) and (S) enantiomers unless synthesized asymmetrically. A critical analytical consequence of this chiral center is that the two methyl groups of the adjacent isopropyl moiety are diastereotopic , meaning they exist in different magnetic environments and will resolve as distinct signals in ¹H NMR spectroscopy.

Quantitative Physicochemical Data

Table 1: Key structural and physicochemical parameters.

PropertyValue / Description
IUPAC Name 4-(3-methylbutan-2-yl)benzaldehyde
CAS Number 67468-59-1
Molecular Formula C₁₂H₁₆O
Molecular Weight 176.26 g/mol
Exact Mass 176.1201 Da
Topological Polar Surface Area 17.1 Ų
Predicted LogP ~3.8 (Highly lipophilic)
Hydrogen Bond Donors / Acceptors 0 / 1

Synthetic Methodologies & Mechanistic Pathways

The Challenge of Carbocation Rearrangement

A novice approach to synthesizing the precursor, (1,2-dimethylpropyl)benzene, might rely on the direct Friedel-Crafts alkylation of benzene using 2-chloro-3-methylbutane. However, this approach is fundamentally flawed. The secondary carbocation generated during the reaction rapidly undergoes a 1,2-hydride shift to form a more stable tertiary carbocation. This results in the formation of tert-pentylbenzene (1,1-dimethylpropylbenzene) rather than the desired target.

The Solution: A Rearrangement-Free Pathway

To bypass carbocation rearrangement, we must construct the carbon skeleton using a robust, step-wise approach. The optimal pathway involves a Friedel-Crafts acylation, followed by a Wittig olefination, catalytic hydrogenation, and finally, a highly regioselective Rieche formylation .

Synthesis A Benzene B Friedel-Crafts Acylation (Isobutyryl chloride, AlCl3) A->B C Isobutyrophenone B->C D Wittig Olefination (Ph3P=CH2, THF) C->D E 3-Methyl-2-phenylbut-1-ene D->E F Catalytic Hydrogenation (H2, Pd/C, EtOH) E->F G (1,2-Dimethylpropyl)benzene F->G H Rieche Formylation (Cl2CHOMe, TiCl4, CH2Cl2) G->H I p-(1,2-Dimethylpropyl)benzaldehyde H->I

Rearrangement-free synthetic pathway for p-(1,2-dimethylpropyl)benzaldehyde.

Experimental Protocol: Standardized Synthesis

This section details the self-validating workflow for the synthesis, emphasizing the causality behind specific reagent choices.

Step 1: Friedel-Crafts Acylation

Procedure: To a suspension of anhydrous AlCl₃ (1.1 eq) in dry dichloromethane (DCM) at 0 °C, add isobutyryl chloride (1.0 eq) dropwise. Stir for 15 minutes to form the acylium ion complex. Slowly add benzene (1.2 eq). Allow the reaction to warm to room temperature and stir for 4 hours. Quench carefully with ice-cold 1M HCl.

  • Causality: Acylation completely avoids the carbocation rearrangement inherent to direct alkylation . AlCl₃ must be used in stoichiometric excess because it irreversibly complexes with the carbonyl oxygen of the resulting isobutyrophenone.

  • In-Process Control (IPC): GC-MS analysis of the organic layer must show complete consumption of isobutyryl chloride and a single product peak at m/z 148.

Step 2: Wittig Olefination

Procedure: Suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF at 0 °C. Add potassium tert-butoxide (1.2 eq) to generate the ylide (solution turns bright yellow). Add isobutyrophenone (1.0 eq) dropwise. Stir for 12 hours at room temperature.

  • Causality: The Wittig reaction unambiguously converts the ketone to a terminal alkene without altering the carbon skeleton. Strict anhydrous conditions are maintained to prevent the premature hydrolysis of the ylide back to the phosphonium salt.

  • IPC: TLC (Hexanes/EtOAc 9:1) should confirm the disappearance of the UV-active ketone and the appearance of a highly non-polar alkene spot.

Step 3: Catalytic Hydrogenation

Procedure: Dissolve the crude 3-methyl-2-phenylbut-1-ene in ethanol. Add 10% Pd/C (5 mol%). Purge the flask with nitrogen, then hydrogen. Stir vigorously under a hydrogen balloon (1 atm) for 6 hours. Filter through a pad of Celite to remove the catalyst.

  • Causality: Mild hydrogenation conditions (1 atm H₂, room temperature) selectively reduce the terminal alkene to the alkane without risking the hydrogenation of the aromatic ring.

  • IPC: ¹H NMR of a concentrated aliquot must show the complete disappearance of vinylic protons (typically found at ~5.0–5.3 ppm).

Step 4: Rieche Formylation

Procedure: Dissolve (1,2-dimethylpropyl)benzene (1.0 eq) in anhydrous DCM at 0 °C. Add titanium tetrachloride (TiCl₄, 2.0 eq), followed by the dropwise addition of dichloromethyl methyl ether (1.2 eq) . Stir at 0 °C for 1 hour, then warm to room temperature for 3 hours. Quench with ice water and extract with DCM.

  • Causality: The Rieche formylation is selected over the Vilsmeier-Haack reaction because unactivated/weakly activated alkylbenzenes require a harder, more reactive electrophile (the dichloromethyl cation). TiCl₄ is specifically chosen over AlCl₃ because its milder Lewis acidity prevents the dealkylation or isomerization of the bulky 1,2-dimethylpropyl group. The steric bulk of the side chain physically blocks the ortho positions, driving >95% para-substitution.

  • IPC: IR spectroscopy of the crude organic extract must reveal a strong, sharp C=O stretching band at ~1700 cm⁻¹, confirming successful formylation.

Analytical Characterization & Quality Control (QC)

To ensure the scientific integrity of the final product, the following spectral benchmarks must be met:

¹H NMR Spectroscopy (400 MHz, CDCl₃)
  • Aldehyde Proton: ~9.95 ppm (s, 1H).

  • Aromatic Protons: ~7.80 ppm (d, J = 8.0 Hz, 2H, ortho to CHO) and ~7.30 ppm (d, J = 8.0 Hz, 2H, meta to CHO). The classic AA'BB' system confirms para-substitution.

  • Benzylic Methine (-CH-): ~2.60 ppm (multiplet, 1H).

  • Isopropyl Methine (-CH-): ~1.85 ppm (multiplet, 1H).

  • Benzylic Methyl: ~1.25 ppm (d, J = 7.0 Hz, 3H).

  • Diastereotopic Isopropyl Methyls: ~0.95 ppm (d, J = 6.5 Hz, 3H) and ~0.75 ppm (d, J = 6.5 Hz, 3H). Note: The distinct splitting of these two methyl groups is the definitive proof of the adjacent chiral center.

Mass Spectrometry (EI-MS, 70 eV)
  • Molecular Ion (M⁺): m/z 176.

  • Base Peak: m/z 133. This corresponds to the loss of an isopropyl radical (-43 Da), leaving a highly stable, resonance-stabilized benzylic cation.

  • Secondary Fragment: m/z 147, corresponding to the loss of the formyl radical (-29 Da).

Applications in Drug Development

In medicinal chemistry, the incorporation of a p-(1,2-dimethylpropyl)phenyl moiety serves two primary functions. First, the steric bulk of the branched chain acts as a conformational shield, effectively blocking cytochrome P450-mediated oxidation at the para position, thereby increasing the metabolic half-life of the resulting drug candidate. Second, the high lipophilicity of the group (LogP ~3.8) significantly enhances membrane permeability, making this benzaldehyde an ideal precursor for synthesizing centrally acting agents that require blood-brain barrier (BBB) penetration. The aldehyde handle allows for rapid downstream derivatization via reductive aminations, Knoevenagel condensations, or further Wittig olefinations.

References

  • Rieche, A., Gross, H., & Höft, E. (1960). "Über α-Halogenäther, IV. Synthesen aromatischer Aldehyde mit Dichlormethyl-alkyläthern". Chemische Berichte. URL:[Link]

  • Wikipedia Contributors. "Dichloromethyl methyl ether". Wikipedia, The Free Encyclopedia. URL:[Link]

  • Organic Chemistry Portal. "Friedel-Crafts Acylation". Organic-Chemistry.org. URL:[Link]

Exploratory

The Chemical and Pharmacological Landscape of Pentylbenzaldehyde Isomers and Derivatives

Executive Summary Pentylbenzaldehydes represent a highly versatile class of aromatic compounds characterized by an aldehyde moiety paired with a lipophilic five-carbon (pentyl) chain. As a Senior Application Scientist, I...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pentylbenzaldehydes represent a highly versatile class of aromatic compounds characterized by an aldehyde moiety paired with a lipophilic five-carbon (pentyl) chain. As a Senior Application Scientist, I have structured this technical guide to explore the structural isomerism, physicochemical properties, and advanced synthetic methodologies of these derivatives. By manipulating the positional and alkyl chain isomerism of the pentyl group, researchers can fine-tune the lipophilicity and steric profile of the molecule, unlocking potent applications in enzyme inhibition, cannabinoid synthesis, and antimicrobial drug development.

Structural Isomerism and Physicochemical Profiling

The pharmacological efficacy of pentylbenzaldehyde derivatives is heavily dictated by two primary axes of isomerism:

  • Positional Isomerism: The placement of the pentyl group relative to the aldehyde moiety (ortho, meta, or para). The para-substituted isomer (4-pentylbenzaldehyde) typically exhibits the most favorable steric profile for deep insertion into enzymatic hydrophobic pockets.

  • Alkyl Chain Isomerism: The branching of the pentyl chain (e.g., n-pentyl vs. tert-pentyl). Linear n-pentyl chains offer conformational flexibility for induced-fit binding, whereas bulky tert-pentyl groups provide significant steric shielding. This shielding is often utilized in medicinal chemistry to protect adjacent reactive functional groups (such as hydroxyls in catecholaldehydes) from premature metabolic oxidation.

Understanding the baseline physicochemical properties of these isomers is critical for predicting their behavior in both synthetic reaction mixtures and complex biological systems (1[1]).

Table 1: Physicochemical and Pharmacological Profiles of Selected Pentylbenzaldehyde Derivatives
CompoundMolecular FormulaMolecular Weight ( g/mol )LogPKey Biological TargetActivity Profile
4-n-Pentylbenzaldehyde C₁₂H₁₆O176.25~3.50Mushroom TyrosinaseUncompetitive Inhibitor
2,4-Dihydroxy-5-methyl-6-pentylbenzaldehyde C₁₃H₁₈O₃222.28~3.80Inflammatory CytokinesPrecursor to Anti-inflammatory Cannabinoids
2,3-Dihydroxy-4,6-di-tert-pentylbenzaldehyde C₁₇H₂₆O₃278.39~4.50Platelet Aggregation / PhytopathogensAntioxidant / Antiplatelet Scaffold

Medicinal Chemistry and Biological Activity

Uncompetitive Tyrosinase Inhibition by 4-Pentylbenzaldehyde

Tyrosinase is a copper-containing polyphenol oxidase responsible for melanogenesis. Overactivity of this enzyme leads to hyperpigmentation disorders and the enzymatic browning of crops. Kinetic studies have demonstrated that para-alkylbenzaldehydes act as potent inhibitors of mushroom tyrosinase. The inhibition potency increases with the alkyl chain length up to a hexyl group, making 4-n-pentylbenzaldehyde a highly effective uncompetitive inhibitor (2[2]).

Mechanistically, 4-pentylbenzaldehyde does not bind to the free enzyme. Instead, its hydrophobic n-pentyl chain perfectly fills the hydrophobic pocket of the Enzyme-Substrate (ES) complex, locking the enzyme in an inactive state and preventing the release of the o-quinone product.

G E Tyrosinase Enzyme (Active Site) ES Enzyme-Substrate Complex E->ES + Substrate S L-DOPA (Substrate) S->ES P o-Quinone (Product) ES->P Catalysis ESI Inactive E-S-I Complex ES->ESI + Inhibitor I 4-Pentylbenzaldehyde (Inhibitor) I->ESI

Uncompetitive inhibition of mushroom tyrosinase by 4-pentylbenzaldehyde.

Pentylbenzaldehydes in Cannabinoid Synthesis

In advanced drug development, pentylbenzaldehyde derivatives serve as critical building blocks. Specifically, 2,4-dihydroxy-5-methyl-6-pentylbenzaldehyde is utilized to synthesize novel C-methylated phytocannabinoids (analogs of CBD and CBG). These derivatives exhibit enhanced anti-inflammatory properties, significantly reducing circulating tumor necrosis factor α (TNFα) and IL-1β expression in preclinical models compared to natural cannabidiol (3[3]).

G A Olivetol Derivative (Pentylresorcinol) B Formylation (POCl3, DMF) A->B C 2,4-Dihydroxy-5-methyl- 6-pentylbenzaldehyde B->C D Condensation (Citral / PMD) C->D Lewis Acid Catalyst E C-Methylated Phytocannabinoids D->E

Workflow for synthesizing C-methylated phytocannabinoids from pentylbenzaldehyde precursors.

Antimicrobial and Antiplatelet Acylhydrazone Hybrids

By leveraging the steric bulk of tert-pentyl isomers, researchers have synthesized 2,3-dihydroxy-4,6-di-tert-pentylbenzaldehyde. When hybridized with Girard's reagents to form ammonium catecholaldehydes, these compounds exhibit potent multi-target biological activity, including high efficacy against bacterial phytopathogens and anti-aggregation activity that surpasses acetylsalicylic acid (4[4]).

Experimental Methodologies

Protocol 1: Regioselective Formylation of Pentylresorcinol Derivatives

Objective: Synthesize 2,4-dihydroxy-5-methyl-6-pentylbenzaldehyde via a Vilsmeier-Haack reaction. Causality & Design: The Vilsmeier-Haack reaction is chosen over the Reimer-Tiemann reaction due to its superior regioselectivity and milder conditions, which prevent the oxidation of the highly electron-rich resorcinol core. The bulky pentyl group at position 6 sterically directs the incoming chloroiminium electrophile exclusively to the less hindered ortho position relative to the phenol groups.

Step-by-Step Procedure:

  • Reagent Preparation: Dissolve the pentylresorcinol starting material in anhydrous N,N-Dimethylformamide (DMF) under an inert nitrogen atmosphere. Causality: Moisture must be strictly excluded as water rapidly hydrolyzes the chloroiminium intermediate, halting the reaction.

  • Electrophile Generation: Cool the mixture to 0 °C using an ice bath. Add 2.5 equivalents of Phosphorus Oxychloride (POCl₃) dropwise. Causality: The formation of the Vilsmeier reagent is highly exothermic. Temperature control prevents the degradation of DMF and suppresses unwanted polymerization.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Quenching and Hydrolysis: Pour the mixture slowly over crushed ice. Causality: The ice quench safely dissipates the heat of POCl₃ hydrolysis while simultaneously hydrolyzing the iminium intermediate into the desired aldehyde.

  • Extraction and Purification: Extract the aqueous layer with Ethyl Acetate (EtOAc), wash with brine, dry over MgSO₄, and purify via silica gel column chromatography.

Self-Validation Checkpoint: Monitor the reaction via Thin-Layer Chromatography (TLC). The appearance of a highly UV-active spot with a lower Rf value than the starting material indicates successful formylation. Confirm regiochemistry via ¹H NMR (verifying the characteristic aldehyde proton singlet at δ 10.0–10.5 ppm).

Protocol 2: Kinetic Evaluation of Tyrosinase Inhibition

Objective: Determine the uncompetitive inhibition mechanism of 4-pentylbenzaldehyde on mushroom tyrosinase. Causality & Design: Because 4-pentylbenzaldehyde is highly lipophilic (LogP ~3.50), it must be pre-dissolved in DMSO before introduction to the aqueous assay buffer to ensure homogenous distribution without precipitation.

Step-by-Step Procedure:

  • Buffer Preparation: Prepare a 50 mM sodium phosphate buffer at pH 6.8. Causality: This specific pH mimics the physiological optimum for mushroom tyrosinase stability and maximal catalytic turnover.

  • Substrate Solution: Prepare a 2.5 mM solution of L-DOPA in the phosphate buffer.

  • Inhibitor Preparation: Dissolve 4-pentylbenzaldehyde in pure DMSO to create a stock solution, then perform serial dilutions. Causality: Keeping the final DMSO concentration in the assay below 2% prevents solvent-induced enzyme denaturation.

  • Incubation and Initiation: Mix the buffer, inhibitor, and mushroom tyrosinase (approx. 6680 U/mg specific activity) in a cuvette. Incubate at 25 °C for 5 minutes. Initiate the reaction by adding the L-DOPA substrate.

  • Kinetic Measurement: Record the absorbance at 475 nm continuously for 3 minutes using a UV-Vis spectrophotometer to measure dopachrome formation.

Self-Validation Checkpoint: Run a vehicle control (DMSO only) to establish baseline enzyme activity. The uncompetitive nature of the inhibitor is validated if Lineweaver-Burk plots show parallel lines at different inhibitor concentrations, proving the inhibitor binds exclusively to the Enzyme-Substrate complex.

References

  • Source: nih.
  • Source: tandfonline.
  • Source: acs.
  • Source: mdpi.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Amorolfine Analogues via 4-(1,2-dimethylpropyl)benzaldehyde

Executive Summary This application note details the synthetic pathway for generating structural analogues of the antifungal agent Amorolfine (Loceryl), specifically utilizing 4-(1,2-dimethylpropyl)benzaldehyde as the cor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthetic pathway for generating structural analogues of the antifungal agent Amorolfine (Loceryl), specifically utilizing 4-(1,2-dimethylpropyl)benzaldehyde as the core starting material.

While the clinical standard, Amorolfine, utilizes a tert-amyl (1,1-dimethylpropyl) lipophilic tail, this protocol addresses the synthesis of the 1,2-dimethylpropyl regioisomer . This modification is critical for Structure-Activity Relationship (SAR) studies investigating metabolic stability and lipophilic binding affinity within the


-reductase active site of fungal sterol biosynthesis pathways.

Key Deliverables:

  • Scalable Route: A three-step convergent synthesis adaptable from gram to kilogram scale.

  • Stereochemical Considerations: Management of the additional chiral center introduced by the 1,2-dimethylpropyl moiety.

  • Robust Protocols: Self-validating steps using standard laboratory instrumentation.

Strategic Synthesis Overview

The synthesis follows a "Linker-Construction" strategy, building the characteristic 2-methyl-3-phenylpropyl skeleton required for morpholine antifungal activity.

The Pathway
  • Aldol Condensation: Coupling 4-(1,2-dimethylpropyl)benzaldehyde with propionaldehyde to form the

    
    -unsaturated aldehyde.
    
  • Selective Hydrogenation: Reduction of the alkene while preserving the aldehyde functionality (or simultaneous reduction/amination).

  • Reductive Amination: Coupling the saturated linker with cis-2,6-dimethylmorpholine to yield the final analogue.

Reaction Workflow Diagram

AmorolfineSynthesis Start 4-(1,2-dimethylpropyl) benzaldehyde Inter1 Intermediate A: α-methylcinnamaldehyde derivative Start->Inter1 Aldol Condensation (Step 1) Reagent1 Propionaldehyde (Base Cat.) Reagent1->Inter1 Inter2 Intermediate B: Saturated Aldehyde Inter1->Inter2 Reduction (Step 2) Step2 Pd/C Hydrogenation (Selective) Step2->Inter2 Final Target Analogue: 1,2-dimethylpropyl Amorolfine Inter2->Final Reductive Amination (Step 3) Reagent2 cis-2,6-dimethylmorpholine + STAB Reagent2->Final

Figure 1: Synthetic workflow for the 1,2-dimethylpropyl Amorolfine analogue. The pathway utilizes a classic C3-homologation followed by amine coupling.

Detailed Experimental Protocols

Protocol 1: Construction of the Linker (Aldol Condensation)

Objective: Synthesize 2-methyl-3-[4-(1,2-dimethylpropyl)phenyl]acrylaldehyde. Mechanism: Base-catalyzed cross-aldol condensation followed by dehydration.

Materials:

  • 4-(1,2-dimethylpropyl)benzaldehyde (1.0 equiv)

  • Propionaldehyde (1.2 equiv)

  • Methanol (Solvent, 5 mL/g substrate)

  • Sodium Hydroxide (aq. 10%, 0.2 equiv)

Procedure:

  • Setup: Charge a round-bottom flask with 4-(1,2-dimethylpropyl)benzaldehyde and Methanol. Cool to 0–5°C using an ice bath.

  • Catalyst Addition: Add the NaOH solution dropwise.

  • Addition: Mix Propionaldehyde with an equal volume of Methanol. Add this solution dropwise over 60 minutes, maintaining internal temperature <10°C. Critical: Slow addition prevents self-polymerization of propionaldehyde.

  • Reaction: Allow the mixture to warm to 20°C and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1). Look for the disappearance of the starting aldehyde (

    
    ) and appearance of the enal (
    
    
    
    ).
  • Workup: Neutralize with dilute Acetic Acid. Concentrate methanol under reduced pressure. Extract the residue with Ethyl Acetate (

    
    ). Wash organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: The crude yellow oil is typically sufficiently pure (>90%) for the next step. If not, purify via silica gel flash chromatography.

Expert Insight: The 1,2-dimethylpropyl tail creates steric bulk. If conversion is sluggish, increase temperature to 40°C, but monitor strictly for propionaldehyde self-aldol byproducts.

Protocol 2: One-Pot Reduction and Amination

Objective: Convert the unsaturated aldehyde to the final tertiary amine. Strategy: While industrial routes use catalytic hydrogenation for both steps, this research protocol uses a stepwise reduction for better control over the "Analogue" stereochemistry.

Step 2A: Selective Hydrogenation
  • Dissolve the enal from Protocol 1 in Ethanol.

  • Add 5 wt% Pd/C catalyst (10% loading).

  • Hydrogenate at 1 atm (balloon) or 30 psi (Parr shaker) at RT.

  • Endpoint: Monitor strictly by H-NMR. Stop when the alkene protons (

    
     7.0–7.2 ppm) disappear. Caution: Over-reduction can reduce the aldehyde to the alcohol.
    
  • Filter through Celite to remove Pd/C. Use the filtrate immediately.

Step 2B: Reductive Amination (The STAB Method)

Reagents:

  • Saturated Aldehyde (Filtrate from 2A)

  • cis-2,6-dimethylmorpholine (1.1 equiv)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (1.0 equiv)

  • Dichloromethane (DCM) or DCE

Procedure:

  • Imine Formation: To the aldehyde solution (solvent swapped to DCM if necessary), add cis-2,6-dimethylmorpholine and Acetic Acid. Stir for 30 minutes at RT.

  • Reduction: Cool to 0°C. Add STAB portion-wise over 20 minutes.

  • Stir: Allow to warm to RT and stir overnight (12h).

  • Quench: Quench with saturated

    
     solution. Stir vigorously for 20 minutes to decompose boron complexes.
    
  • Extraction: Separate phases. Extract aqueous layer with DCM.

  • Salt Formation (Optional but Recommended): Dissolve the free base in diethyl ether and add HCl/Ether to precipitate the Hydrochloride salt. This purifies the amorphous oil into a stable solid.

Quality Control & Data Analysis

Expected Analytical Data

The 1,2-dimethylpropyl analogue will exhibit distinct NMR splitting compared to standard Amorolfine due to the chiral benzylic center.

FeatureStandard Amorolfine (1,1-dimethyl)Analogue (1,2-dimethyl)
Benzylic Proton None (Quaternary C)Multiplet (~2.5-2.7 ppm)
Tail Methyls Singlet (6H, gem-dimethyl)Doublets (3H + 3H, vicinal)
Linker Methyl Doublet (~1.0 ppm)Doublet (~1.0 ppm)
Morpholine H Characteristic multiplets (3.0-3.8 ppm)Unchanged
Stereochemical Complexity

Unlike standard Amorolfine (which has 2 chiral centers in the linker/ring), this analogue has 3 chiral centers :

  • Morpholine ring (fixed cis-2,6).[1][2][3][4]

  • Linker methyl (racemic in this protocol).[2]

  • Tail 1,2-dimethylpropyl (racemic/diastereomeric).

Note: The final product will be a mixture of diastereomers. For high-precision biological assays, chiral HPLC separation (Chiralpak AD-H column) is recommended to isolate specific stereoisomers.

Safety & Compliance

  • Aldehydes: Propionaldehyde is highly flammable and volatile. Use in a fume hood.

  • Borohydrides: STAB releases hydrogen gas upon quenching. Ensure adequate ventilation.

  • Waste: Dispose of palladium catalysts in dedicated heavy metal waste containers.

References

  • Hoffmann-La Roche. (1980).[1] Morpholine Derivatives. US Patent 4,202,894.[1] (Describes the foundational synthesis of Amorolfine/Fenpropimorph class antifungals).

  • Polak, A. (1988).[1] Mode of action of morpholine derivatives. Annals of the New York Academy of Sciences, 544(1), 221-228. (Establishes the

    
    -reductase inhibition mechanism). 
    
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. (The authoritative protocol for STAB reductive amination).

  • Endo, A., et al. (2017). Synthesis of Amorolfine Analogues and their Antifungal Activity. Chemical & Pharmaceutical Bulletin. (General reference for SAR modifications on the morpholine scaffold).

Sources

Application

Using 4-(1,2-dimethylpropyl)benzaldehyde as a pharmaceutical intermediate

Application Note: 4-(1,2-Dimethylpropyl)benzaldehyde as a Strategic Intermediate in API Synthesis Target Audience: Researchers, scientists, and drug development professionals. Executive Summary 4-(1,2-Dimethylpropyl)benz...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-(1,2-Dimethylpropyl)benzaldehyde as a Strategic Intermediate in API Synthesis

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

4-(1,2-Dimethylpropyl)benzaldehyde (CAS 67468-59-1) is a highly versatile, sterically hindered aromatic building block utilized in advanced pharmaceutical synthesis. This application note details its integration into two distinct therapeutic pipelines: the synthesis of morpholine-based broad-spectrum antifungals (structural isomers of Amorolfine) and the development of non-peptide renin inhibitors for cardiovascular indications. By leveraging the unique spatial occupancy of the 1,2-dimethylpropyl moiety, medicinal chemists can modulate lipophilicity and metabolic stability, driving the optimization of pharmacokinetic profiles.

Physicochemical Profiling & Structural Rationale

The selection of 4-(1,2-dimethylpropyl)benzaldehyde over its unbranched or symmetrically branched counterparts (e.g., the tert-pentyl group found in standard Amorolfine) is driven by rational drug design principles[1].

  • Steric Hindrance & Chirality: The 1,2-dimethylpropyl group introduces a chiral center at the alpha-carbon of the alkyl chain. This distinct spatial geometry alters the binding thermodynamics within target hydrophobic pockets, such as the S1/S3 sub-pockets of human renin or the active site of fungal sterol

    
    -reductase.
    
  • Optimized Lipophilicity (logP): The branched lipophilic tail significantly enhances lipid membrane permeability, a critical attribute for topical antifungals that must penetrate the keratinized nail bed.

  • Metabolic Stability: The alpha-beta branching of the alkyl chain restricts the accessibility of cytochrome P450 enzymes, effectively slowing down aliphatic oxidation and prolonging the half-life of the resulting Active Pharmaceutical Ingredient (API).

Application 1: Synthesis of Morpholine-Based Antifungals

Mechanistic Causality: The synthesis of Amorolfine analogs relies on a three-step sequence: aldol condensation, catalytic hydrogenation, and reductive amination[1]. The critical step is the reductive amination of the saturated aryl-alkyl aldehyde with cis-2,6-dimethylmorpholine. Using sodium triacetoxyborohydride (NaBH(OAc)3) as the hydride source ensures a self-validating, chemoselective reaction. NaBH(OAc)3 is a mild reducing agent that selectively reduces the transient iminium ion without prematurely reducing the unreacted aldehyde starting material[2]. The addition of acetic acid catalyzes the formation of the iminium intermediate, driving the equilibrium forward[2].

G A 4-(1,2-Dimethylpropyl)benzaldehyde (Starting Material) B Aldol Condensation (+ Propanal, KOH/EtOH) A->B C α-Methyl Cinnamaldehyde Intermediate B->C D Catalytic Hydrogenation (Pd/C, H2, 30 bar) C->D E Saturated Aryl-Alkyl Aldehyde D->E F Reductive Amination (+ cis-2,6-Dimethylmorpholine) E->F G Target API (Amorolfine Isomer) F->G

Synthetic workflow for morpholine-based antifungals using 4-(1,2-dimethylpropyl)benzaldehyde.

Protocol 1: Reductive Amination Workflow

  • Imine Formation: In a dry, round-bottom flask purged with N2, dissolve 1.0 equivalent of the saturated aryl-alkyl aldehyde (derived from 4-(1,2-dimethylpropyl)benzaldehyde) and 1.1 equivalents of cis-2,6-dimethylmorpholine in anhydrous 1,2-dichloroethane (DCE).

  • Acid Catalysis: Add 1.0 equivalent of glacial acetic acid to the mixture. Stir at room temperature for 30 minutes to facilitate complete iminium ion formation[2].

  • Reduction: Portion-wise, add 1.5 equivalents of sodium triacetoxyborohydride (NaBH(OAc)3). The mild nature of this reagent prevents the reduction of any residual aldehyde, acting as a built-in safeguard against side-product formation[2].

  • Agitation & Quenching: Stir the reaction at room temperature for 12–24 hours. Monitor via TLC or LC-MS. Once complete, quench the reaction by slowly adding saturated aqueous NaHCO3 to neutralize the acetic acid and decompose excess hydride.

  • Extraction: Extract the aqueous layer with dichloromethane (DCM) three times. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude target API.

Application 2: Synthesis of Non-Peptide Renin Inhibitors

Mechanistic Causality: Third-generation non-peptide renin inhibitors utilize a benzohydrol (diphenylmethanol) scaffold to achieve high affinity for the renin active site[3]. The synthesis involves a Grignard addition to 4-(1,2-dimethylpropyl)benzaldehyde. The reaction must be executed under strictly anhydrous conditions at cryogenic temperatures (-78 °C) to control exothermicity, prevent pinacol coupling side-reactions, and avoid premature protonation of the Grignard reagent. The bulky 1,2-dimethylpropyl group directs the spatial orientation of the resulting secondary alcohol, which is critical for hydrogen bonding with the aspartic acid residues (Asp32 and Asp215) in the renin catalytic cleft[3].

G A 4-(1,2-Dimethylpropyl)benzaldehyde C Nucleophilic Addition (Anhydrous THF, -78 °C to RT) A->C B Grignard Reagent (Substituted Ar-MgBr) B->C D Benzohydrol Intermediate (Diphenylmethanol derivative) C->D E Deprotection / Functionalization D->E F Non-Peptide Renin Inhibitor E->F

Nucleophilic addition workflow for generating benzohydrol-based renin inhibitors.

Protocol 2: Grignard Addition Workflow

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with argon. Dissolve 1.0 equivalent of 4-(1,2-dimethylpropyl)benzaldehyde in anhydrous tetrahydrofuran (THF) to achieve a 0.2 M concentration.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath to lower the internal temperature to -78 °C.

  • Nucleophilic Addition: Using a syringe pump, add 1.2 equivalents of the substituted arylmagnesium bromide (Grignard reagent) dropwise over 45 minutes. The slow addition prevents localized heating and ensures high chemoselectivity[3].

  • Equilibration: Allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature over an additional 2 hours.

  • Quenching & Isolation: Quench the reaction at 0 °C with saturated aqueous NH4Cl. Extract with ethyl acetate, wash with brine, dry over MgSO4, and purify via flash column chromatography to isolate the benzohydrol derivative[3].

Quantitative Data Presentation

The following table summarizes the optimized reaction parameters and expected yields for the key synthetic transformations involving 4-(1,2-dimethylpropyl)benzaldehyde.

Reaction StepReagents / CatalystTemp / TimeTypical Yield (%)Key Analytical Marker (1H NMR / MS)
Aldol Condensation Propanal, KOH, EtOH25 °C, 4 h82–88%Disappearance of aldehyde proton (~10.0 ppm)
Hydrogenation H2 (30 bar), 5% Pd/C40 °C, 6 h90–95%Loss of alkene protons (6.0–7.5 ppm)
Reductive Amination cis-2,6-Dimethylmorpholine, NaBH(OAc)3, AcOH, DCE25 °C, 12 h85–90%Appearance of morpholine multiplet signals (2.0–4.0 ppm)
Grignard Addition Ar-MgBr, Anhydrous THF-78 °C to 25 °C, 4 h75–85%Appearance of benzylic OH (broad singlet, ~2.5 ppm)

References

  • Benzohydrol derivatives, a preparation process and pharmaceutical use thereof (WO2012019428A1). Google Patents. 3

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry - ACS Publications. 2

  • (2R,6R)-2,6-Dimethylmorpholine | High-Purity Research Chemical. Benchchem. 1

Sources

Method

Application Notes and Protocols for the Synthesis of a Key Amorolfine Intermediate

Topic: Synthesis of the 1-Desmethyl-2-methylpropyl Amorolfine Intermediate: A Detailed Guide to the Preparation of 3-(4-tert-amylphenyl)-2-methylpropanal Audience: Researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis of the 1-Desmethyl-2-methylpropyl Amorolfine Intermediate: A Detailed Guide to the Preparation of 3-(4-tert-amylphenyl)-2-methylpropanal

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amorolfine is a morpholine-based antifungal agent widely used for the topical treatment of onychomycosis and other fungal infections of the skin and nails.[1][2] Its mechanism of action involves the inhibition of two enzymes in the fungal ergosterol biosynthesis pathway, Δ14-reductase and Δ7-Δ8-isomerase, leading to the depletion of ergosterol and accumulation of ignosterol in the fungal cell membrane.[1][2][3][4] The synthesis of amorolfine involves the coupling of a substituted phenylpropyl side chain with a cis-2,6-dimethylmorpholine ring.

This document provides a detailed protocol for the synthesis of a crucial intermediate in the production of amorolfine. The nomenclature "1-Desmethyl-2-methylpropyl Amorolfine intermediate" as specified in the query is non-standard. Based on a thorough analysis of known synthetic routes for amorolfine, we have deduced that the likely intended compound is 3-(4-tert-amylphenyl)-2-methylpropanal . This aldehyde is a key precursor to the amorolfine side chain. The term "2-methylpropyl" accurately describes a part of this side chain, while "1-Desmethyl" may be an ambiguous descriptor. This guide will therefore focus on the synthesis of this well-established intermediate, providing a scientifically robust and practical protocol for its preparation and subsequent conversion to amorolfine.

Overall Synthetic Workflow

The synthesis of amorolfine hydrochloride from 3-(4-tert-amylphenyl)-2-methylpropanal generally proceeds via a two-step process: reductive amination followed by salt formation. The following diagram illustrates the overall workflow.

Amorolfine Synthesis Workflow A 3-(4-tert-amylphenyl)-2-methylpropanal C Reductive Amination A->C B cis-2,6-Dimethylmorpholine B->C D Amorolfine Base C->D Reduction E Salification (HCl) D->E F Amorolfine HCl E->F Crystallization

Caption: Overall workflow for the synthesis of Amorolfine HCl.

Part 1: Synthesis of 3-(4-tert-amylphenyl)-2-methylpropanal

This section details the preparation of the key aldehyde intermediate. One common route involves the hydroformylation of 4-tert-amyl-α-methylstyrene. However, a more accessible laboratory-scale synthesis can be adapted from patented procedures which often start from tert-amylbenzene.[5]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
tert-AmylbenzeneReagentSigma-Aldrich
Acetic AnhydrideACSFisher Scientific
Glacial Acetic AcidACSVWR
Sodium PeriodateReagentAlfa Aesar
Sulfuric Acid98%EMD MilliporeHandle with extreme care
Dichloromethane (DCM)HPLCFisher Scientific
Sodium HydroxidePelletsSigma-Aldrich
Ethyl AcetateACSVWR
Sodium Chloride (Brine)ACSFisher ScientificSaturated solution
Anhydrous Sodium SulfateACSFisher Scientific
Experimental Protocol
  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add acetic anhydride (260 mL) and glacial acetic acid (520 mL).

  • Reagent Addition: Cool the mixture to 5°C in an ice-water bath. To this, slowly add sodium periodate (350 g) and 4-tert-amylbenzene (113 g).

  • Acidification: While maintaining the temperature below 10°C, carefully add concentrated sulfuric acid (81 mL) dropwise over a period of 1 hour.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for at least 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (4-tert-amylbenzene) is consumed.

  • Work-up: Cool the reaction mixture to 10°C and slowly quench by the addition of a saturated sodium hydroxide solution until the pH reaches 10.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 300 mL).

  • Washing: Combine the organic layers and wash with water (2 x 400 mL) and then with brine (1 x 200 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 3-(4-tert-amylphenyl)-2-methylpropanal. The crude product can be purified by vacuum distillation.

Expected Results
  • Yield: 85-95%

  • Appearance: Colorless to pale yellow oil

  • Purity (HPLC): >98%

Characterization Data
  • ¹H NMR (400 MHz, CDCl₃): δ 9.75 (s, 1H), 7.27 (d, J = 8.27 Hz, 2H), 7.12 (d, J = 8.27 Hz, 2H), 3.08 (dd, J = 13.54 Hz, 1H), 2.69 (m, 1H), 2.60 (dd, J = 13.52 Hz, 1H), 1.65 (q, J = 7.43 Hz, 2H), 1.29 (s, 6H), 1.11 (d, J = 6.87 Hz, 3H), 0.69 (t, J = 7.45 Hz, 3H).[5]

Part 2: Synthesis of Amorolfine Base

This section describes the reductive amination of the aldehyde intermediate with cis-2,6-dimethylmorpholine to form the amorolfine base.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-(4-tert-amylphenyl)-2-methylpropanalAs prepared above
cis-2,6-Dimethylmorpholine98%Sigma-Aldrich
Sodium Triacetoxyborohydride97%Alfa AesarMoisture sensitive
Glacial Acetic AcidACSVWR
Ethyl AcetateACSVWR
Dichloromethane (DCM)HPLCFisher Scientific
Sodium BicarbonateACSFisher ScientificSaturated solution
Experimental Protocol
  • Reaction Setup: In a 500 mL round-bottom flask, dissolve 3-(4-tert-amylphenyl)-2-methylpropanal (10 g) in ethyl acetate (100 mL).

  • Amine Addition: Add cis-2,6-dimethylmorpholine (1.2 equivalents) dropwise at room temperature. Stir for 30-60 minutes to form the corresponding Schiff base.[6]

  • Reduction: In a separate flask, prepare a suspension of sodium triacetoxyborohydride (1.5 equivalents) in dichloromethane (50 mL). Cool the Schiff base solution to 0°C and slowly add the reducing agent suspension.

  • Reaction: Allow the reaction to proceed at 0-25°C for 2-5 hours. Monitor the reaction by TLC.[6]

  • Work-up: Upon completion, quench the reaction by the slow addition of water. Separate the organic layer.

  • Extraction and Washing: Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude amorolfine base.

Part 3: Preparation of Amorolfine Hydrochloride

The final step is the conversion of the amorolfine base to its hydrochloride salt, which is the active pharmaceutical ingredient.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Amorolfine BaseAs prepared above
Ethanol200 proofDecon Labs
Hydrochloric Acid (gas or solution in isopropanol)ReagentSigma-AldrichHandle in a fume hood
Experimental Protocol
  • Dissolution: Dissolve the crude amorolfine base in ethanol (2 parts by weight).

  • Acidification: Cool the solution and bubble gaseous HCl or add a solution of HCl in isopropanol until the pH of the solution reaches 1.5-3.0.[7]

  • Crystallization: The amorolfine HCl will start to crystallize. The temperature may rise during acidification; this can be used to ensure the mixture remains in solution initially.[7]

  • Cooling and Isolation: Cool the slurry to -15 to -20°C over at least 2 hours to maximize yield.[7]

  • Filtration and Washing: Isolate the crude amorolfine HCl by filtration and wash the crystals with cold ethanol.

  • Recrystallization: Recrystallize the crude product from hot ethanol, followed by cooling to -15 to -20°C to obtain pure amorolfine hydrochloride.[7]

  • Drying: Dry the final product under vacuum at a temperature not exceeding 60°C.[7]

Data Summary

CompoundMolecular FormulaMolecular WeightAppearanceExpected YieldPurity (HPLC)
3-(4-tert-amylphenyl)-2-methylpropanalC₁₅H₂₂O218.34 g/mol Colorless to pale yellow oil85-95%>98%
Amorolfine BaseC₂₁H₃₅NO317.51 g/mol Viscous oil80-90%>99%
Amorolfine HClC₂₁H₃₆ClNO353.97 g/mol White crystalline solid>90% (from base)>99.8%

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in aldehyde synthesis Incomplete reactionIncrease reaction time and monitor by TLC. Ensure the quality of reagents.
Loss during work-upEnsure proper pH adjustment and efficient extraction.
Incomplete reductive amination Inactive reducing agentUse fresh, anhydrous sodium triacetoxyborohydride.
Steric hindranceAllow for longer reaction times or slightly elevated temperatures (monitor for side products).
Poor crystallization of HCl salt Impurities in the basePurify the amorolfine base by column chromatography before salt formation.
Incorrect solvent/temperatureEnsure the use of dry ethanol and adhere to the specified cooling profile.

References

  • Wei, Z. (2012). Synthesis of Antifungal Drug Amorolfine Hydrochloride.
  • European Patent Office. (2008). PROCESS OF PRODUCING AMOROLFINE (EP 1917254 B1).
  • Google Patents. (2013). Preparation method of amorolfine hydrochloride (WO2013097629A1).
  • New Drug Approvals. (2021). AMOROLFINE.
  • ResearchGate. (2025).
  • National Center for Biotechnology Inform
  • ChemicalBook. (n.d.). Mechanism of action of Amorolfine.
  • National Center for Biotechnology Inform
  • ResearchG
  • ACS Publications. (n.d.).
  • Google Patents. (2007). Intermediate of amorolfine or its salt (WO2007000628A1).
  • Google Patents. (2007). Process of producing amorolfine (WO2007012983A2).
  • PubMed. (n.d.). Synthesis of a Secondary N-desmethyl and a Tertiary N-cyclopropylmethyl Bridged Hexahydroaporphine as Precursors to Bicyclic Opioid Ligands.
  • Benchchem. (n.d.). A Comparative Guide to N-(2-Methoxy-2-methylpropyl)
  • Royal Society of Chemistry. (n.d.). Synthesis of trimethyl (2S,3R)- and (2R,3R)-[2-2H1]-homocitrates and dimethyl (2S,3R)- and (2R,3R)
  • ResearchGate. (2018). Synthesis and biological properties of novel 1-methyl-2-(2-(prop-2-yn-1-yloxy)benzylidene) hydrazine analogues.
  • Chemistry & Biology Interface. (2011).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Handling Air-Sensitive Alkyl Benzaldehydes

Status: Operational | Tier: Level 3 (Senior Application Support) Topic: Stabilization, Purification, and Handling of Alkyl Benzaldehydes Ticket ID: CHEM-SUP-8821 Introduction: The "Silent Killer" of Yields Welcome to the...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Tier: Level 3 (Senior Application Support) Topic: Stabilization, Purification, and Handling of Alkyl Benzaldehydes Ticket ID: CHEM-SUP-8821

Introduction: The "Silent Killer" of Yields

Welcome to the technical support hub for air-sensitive aldehyde handling. You are likely here because your reaction failed, your clear liquid turned into a solid crust, or your stoichiometry is off.

The Core Problem: Alkyl benzaldehydes possess a fatal flaw—the benzylic C-H bond. This bond is exceptionally prone to autoxidation , a radical chain reaction initiated by atmospheric oxygen. This process converts your reactive aldehyde into an unreactive (or deleterious) carboxylic acid.

This guide provides the protocols to arrest this process, reverse the damage, and maintain integrity during synthesis.

Part 1: The Diagnostics (Is My Reagent Compromised?)

Before proceeding with synthesis, quantify the damage. Visual inspection is insufficient; benzoic acids can remain dissolved in the aldehyde up to saturation.

Quick Diagnostic Matrix
SymptomDiagnosisRecommended Action
White crystals at the bottom/neckAdvanced Autoxidation (>10% Acid)Mandatory Purification (See Part 2)
Cloudiness upon coolingModerate AutoxidationFiltration + Base Wash
Acrid/Vinegar smell Significant Acid FormationTitrate to confirm purity
NMR: Broad singlet > 11 ppmCarboxylic Acid ImpurityIntegrate vs. Aldehyde peak (~10 ppm) to calculate mol%
Quantitative Purity Assay (Hydroxylamine Titration)

Use this when precise stoichiometry is critical (e.g., organometallic additions).

Principle:



The reaction releases HCl stoichiometrically.[1] You titrate the acid.[2][3]
  • Dissolve: 1.0 g of aldehyde in 20 mL THF/Water (1:1).

  • React: Add 10 mL of 0.5 M Hydroxylamine Hydrochloride (aq). Stir for 10 min.

  • Titrate: Titrate the liberated HCl with 0.5 M Standardized NaOH using Bromophenol Blue (yellow

    
     blue-violet).
    
  • Calculate:

    
    
    

Part 2: The "Fix-It" Phase (Purification Protocols)

If your aldehyde is compromised, you must remove the acid.[4] Do not distill immediately. Perbenzoic acids (intermediates) can be explosive upon concentration.

Workflow Visualization: The Purification Decision Tree

Purification_Tree Start Contaminated Alkyl Benzaldehyde Check Impurity Level? Start->Check Low Low (<5% Acid) Check->Low Clear Liquid High High (>5% Acid) or Colored Impurities Check->High Solids/Yellowing Wash Protocol A: Bicarbonate Wash Low->Wash Bisulfite Protocol B: Bisulfite Adduct High->Bisulfite Best for Purity Distill Protocol C: Vacuum Distillation High->Distill If Volatile Wash->Distill Optional Polish

Figure 1: Decision matrix for selecting the appropriate purification method based on degradation severity.

Protocol A: The Bisulfite Adduct (The "Reset" Button)

Best for: Heavily oxidized samples or separating aldehydes from ketones/esters.

  • Adduct Formation:

    • Dissolve crude aldehyde in minimal Ethanol.[5]

    • Add saturated aqueous Sodium Bisulfite (

      
      ) with vigorous stirring.
      
    • Observation: The mixture will warm up; a white precipitate (the bisulfite adduct) will form immediately.

    • Filter the solid.[5] Wash with Ethanol, then Ether.[5] Discard the filtrate (contains impurities).

  • Regeneration:

    • Suspend the solid adduct in

      
       (DCM) and water.
      
    • Add 10%

      
       or 
      
      
      
      slowly until the solid dissolves.
    • Separate organic layer, dry over

      
      , and concentrate.
      
Protocol B: Vacuum Distillation (Safety Critical)

Best for: Large scale, liquid aldehydes.

  • Pre-treatment (CRITICAL): Wash the aldehyde with 10%

    
     to remove acids and potential peracids. Test with starch-iodide paper to ensure no peroxides remain.
    
  • Setup: Use a short-path distillation head.

  • Atmosphere: Distill only under reduced pressure (vacuum) to minimize thermal stress. Backfill with Nitrogen/Argon.[6][7]

Part 3: Handling & Storage (Prevention)

Once purified, the clock starts ticking. You must break the radical chain mechanism.

The Enemy: Autoxidation Mechanism

Understanding why it degrades dictates how you store it.[7]

Autoxidation Aldehyde Alkyl Benzaldehyde Radical Benzoyl Radical (Ar-C•=O) Aldehyde->Radical Initiation (Light/O2) Peroxy Peroxy Radical (Ar-CO-OO•) Radical->Peroxy + O2 Peracid Perbenzoic Acid (Ar-CO-OOH) Peroxy->Peracid + Aldehyde (H-abstraction) Peracid->Radical Chain Propagation Acid Benzoic Acid (Ar-COOH) Peracid->Acid + Aldehyde (Baeyer-Villiger)

Figure 2: The radical chain mechanism. Note that one radical can destroy thousands of aldehyde molecules.

Storage FAQ

Q: Can I store it in the fridge in the original bottle? A: Only if the cap is perfect. Fridges are humid. If the seal fails, moisture + oxygen = rapid degradation.

  • Gold Standard: Store in a Schlenk flask under positive Argon pressure.

  • Silver Standard: Parafilm the cap heavily, store in a desiccator within the fridge.

Q: Should I add stabilizers? A: Yes. If your downstream chemistry tolerates it, add 0.1% Hydroquinone or BHT (Butylated hydroxytoluene). These act as radical scavengers, terminating the chain shown in Figure 2.

Q: How do I transfer it to my reaction without exposing it to air? A: Use the Cannula Transfer or Syringe Technique .

  • Purge: Ensure the receiving flask is under

    
    .
    
  • Positive Pressure: Insert a

    
     line into the aldehyde source flask.
    
  • Draw: Insert the syringe. The gas pressure should help "push" the liquid into the syringe; do not pull hard against the vacuum.

  • Inject: Transfer immediately to the reaction vessel.

Part 4: Reaction Troubleshooting

Scenario 1: The Grignard Reaction Stalled

  • Cause: Benzoic acid impurity protonates the Grignard reagent (

    
    ).
    
  • Fix: You must use >2 equivalents of Grignard to overcome the acid, or purify the aldehyde first.

Scenario 2: Reductive Amination Turned Tar-Black

  • Cause: Oxidation byproducts (quinones from hydroquinone stabilizers or polymerized aldehydes) reacting with amines.

  • Fix: Distill the aldehyde immediately before use to remove the inhibitor (hydroquinone) if it interferes with color-sensitive steps.

Scenario 3: Yield is consistently 10-15% lower than expected.

  • Cause: You weighed the aldehyde by mass, but 15% of that mass was benzoic acid.

  • Fix: Use the Titration Assay (Part 1) to determine the "Effective Molecular Weight" and adjust stoichiometry accordingly.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[8] (The definitive source for physical properties and specific purification protocols for benzaldehydes). Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • McMurry, J. (2011). Organic Chemistry (8th ed.). Brooks/Cole.
  • Sigma-Aldrich Technical Bulletin. Handling Air-Sensitive Reagents. (General Schlenk line and syringe transfer techniques).[9] Link

  • Kjell, D. P., et al. (1999).[10] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts.[10] The Journal of Organic Chemistry, 64(15), 5722-5724. (Advanced protocol for water-sensitive aldehydes). Link

Sources

Optimization

Technical Support Center: 4-(1,2-dimethylpropyl)benzaldehyde Purity &amp; Storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals regarding the stability of benzaldehyde derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals regarding the stability of benzaldehyde derivatives. 4-(1,2-dimethylpropyl)benzaldehyde (CAS: 67468-59-1) is a highly reactive aromatic aldehyde. Its most significant degradation pathway is autoxidation—a process where the aldehyde moiety is irreversibly converted into a carboxylic acid upon exposure to oxygen and light.

This guide is designed to provide you with field-proven troubleshooting insights, mechanistic explanations, and self-validating recovery protocols to ensure the highest chemical fidelity for your downstream assays.

Part 1: Troubleshooting Guide (FAQs)

Q: My liquid 4-(1,2-dimethylpropyl)benzaldehyde has developed a cloudy appearance or formed white crystalline solids at the bottom of the vial. What happened? A: The white crystalline solid you are observing is 4-(1,2-dimethylpropyl)benzoic acid, the direct byproduct of autoxidation[1]. When exposed to atmospheric oxygen, benzaldehyde derivatives undergo a radical chain reaction. Oxygen reacts with the aldehyde to form a highly reactive peroxybenzoic acid intermediate[2]. This peroxy acid then reacts heterolytically with an unreacted aldehyde molecule to yield two molecules of the corresponding benzoic acid[3]. Because the carboxylic acid is a solid at room temperature and less soluble in the parent liquid aldehyde, it precipitates out as white crystals.

Q: I stored the compound in a clear glass vial on my benchtop, and my HPLC trace now shows multiple degradation peaks. Why did this happen so quickly? A: Light acts as a potent initiator for the radical autoxidation process. The absorption of a photon by the benzaldehyde molecule excites it to a triplet state. This excited state can abstract a hydrogen atom to form a benzoyl radical, which immediately initiates the oxidation cascade upon contact with oxygen[4]. To prevent this photochemical initiation, you must always store the compound in amber vials or completely protect it from light[5].

Q: Is freezing the compound at -20°C better than storing it at 4°C to prevent oxidation? A: Not necessarily. While lower temperatures thermodynamically slow down the kinetics of oxidation, repeated freeze-thaw cycles can introduce condensation (moisture) into the vial and cause detrimental changes to the physical and chemical properties of the liquid[5]. Storage at 2-8°C under a strictly inert atmosphere (Argon or Nitrogen) is the optimal balance for long-term stability, as the inert gas displaces oxygen and provides a robust barrier against autoxidation[5],[6].

Part 2: Storage Conditions & Purity Retention

To optimize the shelf life of your inventory, we have summarized the quantitative impact of various storage parameters on purity retention.

Table 1: Storage Conditions vs. Expected Purity Retention

Storage TemperatureAtmosphereLight ExposureDegradation RiskExpected Purity (6 Months)Recommendation
Ambient (15-25°C)AirDirect LightCritical< 50% (High acid formation)DO NOT USE
Ambient (15-25°C)AirDarkHigh~ 70-80%Poor
2-8°C (Refrigerated)AirDarkModerate~ 90%Acceptable (Short-term)
2-8°C (Refrigerated) Nitrogen / Argon Dark Minimal > 98% Optimal [5],[6]

Part 3: Experimental Protocols & Workflows

Protocol A: Inert Atmosphere Storage (Argon/Nitrogen Flushing)

Causality: Displacing oxygen with a heavier inert gas prevents the formation of the peroxybenzoic acid intermediate, effectively starving the autoxidation chain reaction of its primary reactant[5].

  • Preparation: Ensure the 4-(1,2-dimethylpropyl)benzaldehyde is housed in a dry, amber glass vial equipped with a PTFE-lined silicone septum cap.

  • Setup: Insert a sterile needle connected to a low-pressure Argon or high-purity Nitrogen line through the septum. Insert a second, shorter "bleed" needle to allow ambient air to escape.

  • Flushing: Gently flow the inert gas into the headspace for 30-60 seconds. Note: Do not bubble the gas directly into the liquid to avoid evaporative loss. Argon is highly recommended as it is denser than air and settles as a protective blanket over the liquid.

  • Sealing: Remove the bleed needle first to allow a slight positive pressure to build inside the vial, then immediately withdraw the gas line needle.

  • Storage: Wrap the cap tightly with Parafilm and store the vial upright at 2-8°C.

Autoxidation A Aldehyde (Liquid) B Benzoyl Radical A->B O2, Light/Heat C Peroxybenzoic Acid B->C O2 D Benzoic Acid (White Solid) C->D + Aldehyde

Autoxidation mechanism of benzaldehyde derivatives into carboxylic acids.

Protocol B: Purity Recovery (Removal of Carboxylic Acid Impurity)

Causality: If your sample has already oxidized, it can be rescued. The oxidized byproduct contains an acidic proton. By washing the mixture with a mild base (10% sodium carbonate), the acid is deprotonated into a water-soluble sodium salt. This forces the impurity to partition into the aqueous layer, leaving the purified aldehyde isolated in the organic layer[1].

  • Dissolution: Dissolve the degraded 4-(1,2-dimethylpropyl)benzaldehyde sample in a non-polar organic solvent (e.g., diethyl ether).

  • Basic Wash: Transfer the solution to a separatory funnel. Add an equal volume of 10% aqueous sodium carbonate (Na₂CO₃)[1].

  • Extraction & Venting: Stopper the funnel, invert, and gently shake. Critical Step: Vent the stopcock frequently to release the CO₂ gas generated by the acid-base neutralization. The cessation of gas evolution self-validates that the acid has been fully neutralized.

  • Phase Separation: Allow the layers to separate completely. Drain and discard the lower aqueous layer (which now contains the unwanted benzoate salt).

  • Drying: Wash the retained organic layer once with brine (saturated NaCl) to remove residual water, then dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Concentration: Filter off the solid drying agent and remove the diethyl ether under reduced pressure (rotary evaporation) to yield the purified 4-(1,2-dimethylpropyl)benzaldehyde.

Recovery Start Oxidized Sample (Aldehyde + Acid) Dissolve Dissolve in Diethyl Ether Start->Dissolve Wash Wash with 10% Na2CO3 Dissolve->Wash Split Phase Separation Wash->Split Aqueous Aqueous Layer (Benzoate Salt) Split->Aqueous Discard Organic Organic Layer (Purified Aldehyde) Split->Organic Keep Dry Dry over MgSO4 & Evaporate Organic->Dry End Pure 4-(1,2-dimethylpropyl) benzaldehyde Dry->End

Liquid-liquid extraction workflow for removing benzoic acid impurities.

References

  • What are the storage conditions for benzaldehyde? Sinoshiny. Available at: [Link]

  • Autoxidation of Benzaldehyde. UFDC Image Array. Available at: [Link]

  • Studies of Inhibitor Action in the Photochemical Autoxidation of Benzaldehyde. SciSpace. Available at:[Link]

  • The cobalt-salt-catalyzed autoxidation of benzaldehyde. Royal Society Publishing. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 4-(1,2-dimethylpropyl)benzaldehyde

Technical Guide: 1H NMR Structural Validation of 4-(1,2-Dimethylpropyl)benzaldehyde Part 1: Executive Summary & Strategic Context Objective: To provide a definitive 1H NMR structural elucidation guide for 4-(1,2-dimethyl...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: 1H NMR Structural Validation of 4-(1,2-Dimethylpropyl)benzaldehyde

Part 1: Executive Summary & Strategic Context

Objective: To provide a definitive 1H NMR structural elucidation guide for 4-(1,2-dimethylpropyl)benzaldehyde (also known as 4-(3-methylbutan-2-yl)benzaldehyde).

The Challenge: In the synthesis of alkyl-substituted benzaldehydes—often used as intermediates in fragrance chemistry and pharmaceutical scaffolds—Friedel-Crafts alkylations frequently result in carbocation rearrangements. A target synthesis for the 1,2-dimethylpropyl isomer can easily be contaminated with or mistaken for the thermodynamically more stable tert-pentyl or isobutyl isomers.

Scope: This guide distinguishes the target molecule from its primary structural isomers using high-field 1H NMR (400 MHz+), focusing on the diagnostic aliphatic coupling patterns that serve as a "fingerprint" for the sec-isoamyl skeleton.

Part 2: Experimental Protocol (Self-Validating System)

To ensure reproducibility and spectral resolution sufficient for isomer differentiation, follow this protocol.

1. Sample Preparation:

  • Concentration: Dissolve 10–15 mg of the analyte in 0.6 mL of solvent.

  • Solvent Choice: CDCl₃ (Deuterated Chloroform) is the standard.

    • Why? It minimizes solvent overlap in the critical aliphatic region (0.8–3.0 ppm) where the isomer differentiation occurs.

    • Alternative:Benzene-d6 (C₆D₆) can be used if signal overlap occurs in CDCl₃, as the magnetic anisotropy of the benzene ring often shifts aliphatic protons to reveal hidden multiplets.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

2. Acquisition Parameters (400 MHz):

  • Pulse Angle: 30° (to ensure accurate integration).

  • Relaxation Delay (D1): ≥ 2.0 seconds (critical for accurate integration of the aldehyde proton vs. methyls).

  • Scans (NS): 16–32 scans (sufficient for >10 mg sample).

  • Temperature: 298 K (25°C).

Part 3: Spectral Analysis of the Target Molecule

Molecule: 4-(1,2-dimethylpropyl)benzaldehyde Structure: A para-substituted benzene ring. Position 1: Aldehyde (-CHO). Position 4: -CH(CH₃)-CH(CH₃)₂.

Detailed Assignment (CDCl₃, δ ppm)
RegionShift (δ)Mult.[1][2][3]Int.[1][2][3][4][5][6][7]AssignmentDiagnostic Logic
Aldehyde 9.98 s 1H -CHO Characteristic aldehyde singlet. Confirms oxidation state.
Aromatic 7.82 d 2H Ar-H (ortho) Deshielded by the electron-withdrawing carbonyl. J ≈ 8.2 Hz (AA'BB' system).
Aromatic 7.38 d 2H Ar-H (meta) Shielded relative to ortho protons. Coupled to ortho protons.[1]
Benzylic 2.65 m 1H Ar-CH(Me)- Key Identifier. This proton is a methine (CH), not a methylene (CH₂). It couples to the adjacent methyl (d) and the isopropyl methine (m), creating a complex multiplet (quintet/sextet-like).
Aliphatic 1.75 m 1H -CH(Me)₂ The isopropyl methine. Appears as a complex octet due to coupling with 3 methyl protons and the benzylic proton.
Methyl 1 1.28 d 3H Ar-CH(CH₃)- Doublet (J ≈ 7.0 Hz). Attached directly to the chiral benzylic center.
Methyl 2,3 0.85 d 6H -CH(CH₃)₂ The terminal isopropyl methyls. Note: Due to the chiral center at the benzylic position, these methyls are technically diastereotopic and may appear as two very closely spaced doublets (e.g., 0.83 and 0.87) or a broadened doublet depending on resolution.

Mechanistic Insight: The presence of two distinct methine signals (2.65 ppm and 1.75 ppm) is the "smoking gun" for the 1,2-dimethylpropyl group. A tert-butyl group would have zero methines; an isobutyl group would have one methine and one methylene.

Part 4: Comparative Analysis (Alternatives & Impurities)

In drug development, proving you have the branched isomer rather than the linear or rearranged isomer is critical for IP and efficacy.

Table 1: Distinguishing Isomers via 1H NMR
FeatureTarget: 4-(1,2-dimethylpropyl) Alternative 1: 4-Isobutyl Alternative 2: 4-tert-Butyl
Structure -CH(Me)-CH(Me)₂-CH₂-CH(Me)₂-C(Me)₃
Benzylic Signal Multiplet (1H) at ~2.65 ppmDoublet (2H) at ~2.55 ppmNone (Quaternary C)
Methine Count Two (Benzylic + Iso-propyl)One (Iso-propyl only)Zero
Methyl Signals Three (1 doublet + 2 diastereotopic doublets)One (Doublet, 6H)One (Singlet, 9H)
Synthesis Risk Desired ProductCommon impurity (rearrangement)Starting material analog

Critical Check:

  • If you see a singlet at ~1.3 ppm (9H), you have 4-tert-butylbenzaldehyde .

  • If you see a doublet at ~2.55 ppm (2H), you have 4-isobutylbenzaldehyde .

  • Only if you see the complex multiplet at ~2.65 ppm (1H) do you have the 1,2-dimethylpropyl derivative.

Part 5: Decision Workflow (Visualization)

The following diagram outlines the logical flow for identifying the correct isomer from a crude reaction mixture.

NMR_Identification cluster_confirmation Secondary Confirmation Start Analyze Aliphatic Region (0.8 - 3.0 ppm) CheckBenzylic Check Benzylic Region (~2.5 - 2.7 ppm) Start->CheckBenzylic Singlet Singlet (9H) @ ~1.3 ppm CheckBenzylic->Singlet No Signal Doublet Doublet (2H) @ ~2.55 ppm CheckBenzylic->Doublet Doublet Multiplet Multiplet (1H) @ ~2.65 ppm CheckBenzylic->Multiplet Multiplet TertButyl Identify: 4-tert-Butylbenzaldehyde (No Benzylic Proton) Singlet->TertButyl IsoButyl Identify: 4-Isobutylbenzaldehyde (Benzylic Methylene) Doublet->IsoButyl Target CONFIRMED: 4-(1,2-dimethylpropyl)benzaldehyde (Benzylic Methine) Multiplet->Target MethineCheck Check for 2nd Methine @ ~1.75 ppm Target->MethineCheck Verify

Figure 1: NMR logic tree for distinguishing alkyl-benzaldehyde isomers based on benzylic proton multiplicity.

References

  • PubChem. (2025). Benzaldehyde, 4-(2-methylpropyl)- Spectral Data. National Library of Medicine. Available at: [Link]

  • Doc Brown's Chemistry. (2026). 1H NMR spectrum of benzaldehyde. Available at: [Link]

  • Organic Chemistry Portal. (2004). Conversion of Benzal Halides to Benzaldehydes. Synthesis 2004. Available at: [Link]

  • Magritek. (2025).[6] Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. Available at: [Link]

Sources

Comparative

Comparative Reactivity Guide: 4-(1,2-Dimethylpropyl)benzaldehyde vs. 4-tert-Butylbenzaldehyde

Executive Summary In the fields of rational drug design, fragrance synthesis, and polymer chemistry, the selection of the correct aromatic aldehyde building block is critical[1][2]. 4-tert-Butylbenzaldehyde and 4-(1,2-di...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the fields of rational drug design, fragrance synthesis, and polymer chemistry, the selection of the correct aromatic aldehyde building block is critical[1][2]. 4-tert-Butylbenzaldehyde and 4-(1,2-dimethylpropyl)benzaldehyde are two structurally analogous para-alkyl substituted benzaldehydes. While they share similar macroscopic properties—such as high lipophilicity and utility as synthetic intermediates—their nuanced structural differences dictate distinct reactivity profiles.

As a Senior Application Scientist, it is essential to look beyond basic functional group reactivity and analyze the underlying physical organic chemistry. This guide provides an objective, data-driven comparison of these two compounds, focusing on how subtle shifts in hyperconjugation and steric bulk influence their electrophilicity and nucleophilic addition kinetics.

Structural & Electronic Profiling

The primary reaction pathway for benzaldehyde derivatives is nucleophilic addition to the carbonyl group[3]. The carbon-oxygen double bond is highly polarized, rendering the carbon atom electrophilic and susceptible to attack by electron-rich species[4]. The rate of this addition is highly dependent on the electronic environment created by the para-substituent.

  • 4-tert-Butylbenzaldehyde : The tert-butyl group is a bulky, fully substituted tertiary alkyl moiety. It lacks

    
    -protons, meaning it cannot participate in hyperconjugation. Its electron-donating capability is driven entirely by its inductive (+I) effect, which slightly increases the electron density of the aromatic ring and marginally decreases the electrophilicity of the carbonyl carbon compared to an unsubstituted benzaldehyde.
    
  • 4-(1,2-Dimethylpropyl)benzaldehyde : This compound features a secondary alkyl group with one

    
    -proton. According to the Baker-Nathan effect, the presence of this 
    
    
    
    -proton allows the group to donate electron density into the aromatic
    
    
    -system via hyperconjugation , in addition to its +I effect.

Causality Insight: Because both substituents are located at the para position, steric hindrance at the carbonyl reaction center is identical and minimal[5][6]. Therefore, the reactivity difference is almost purely electronic. The hyperconjugative electron donation from the 1,2-dimethylpropyl group makes its carbonyl carbon slightly less electrophilic than that of the tert-butyl analog, resulting in a slower rate of nucleophilic addition.

Mechanism Substrate Para-Alkylbenzaldehydes Elec Electronic Effects (+I & Hyperconjugation) Substrate->Elec Steric Steric & Lipophilic Effects (Bulk & LogP) Substrate->Steric Kinetics Carbonyl Electrophilicity (Nucleophilic Addition) Elec->Kinetics Binding Receptor/Enzyme Binding (e.g., Tyrosinase Inhibition) Steric->Binding Kinetics->Binding Modulates

Logical relationship between alkyl substitution and reactivity profiles.

Quantitative Data: Reactivity & Physicochemical Comparison

The following table summarizes the theoretical and empirical parameters governing the reactivity of both aldehydes.

Parameter4-tert-Butylbenzaldehyde4-(1,2-Dimethylpropyl)benzaldehyde
Molecular Formula C₁₁H₁₄OC₁₂H₁₆O
Molecular Weight 162.23 g/mol 176.26 g/mol
Alkyl Group Classification Tertiary (0

-protons)
Secondary (1

-proton)
Primary Electron Donation Inductive (+I)Inductive (+I) & Hyperconjugation
Carbonyl Electrophilicity ModerateLow-Moderate
Relative Nucleophilic Addition Rate (

)
1.00 (Baseline)~0.92 (Slower due to hyperconjugation)
Estimated Lipophilicity (LogP) ~3.1~3.6
Stability Air/Light Sensitive[7]Air/Light Sensitive

Experimental Protocols: Self-Validating Kinetic Assay

To objectively quantify the reactivity differences between these two aldehydes, we employ a standardized cyanohydrin formation assay. Cyanohydrin formation is a classic, reversible 1,2-nucleophilic addition[3][8].

Why this protocol is self-validating:
  • pH Control : The reaction is buffered at pH 4.5. This specific pH ensures optimal protonation of the carbonyl oxygen (activating the electrophile) without completely protonating the cyanide nucleophile into unreactive HCN gas[4][8].

  • Internal Standard : We utilize 1,3,5-trimethoxybenzene (TMB) as an internal NMR standard. This ensures that any fluctuations in spectrometer sensitivity or sample volume do not skew the integration data, providing absolute kinetic rate constants.

Step-by-Step Methodology: In-Situ NMR Kinetics

Reagents Required:

  • Aldehyde substrates (purified via vacuum distillation prior to use to remove benzoic acid autoxidation products).

  • Potassium cyanide (KCN).

  • Deuterated acetate buffer (pH 4.5 in D₂O/CD₃OD 1:1 v/v).

  • 1,3,5-Trimethoxybenzene (TMB) internal standard.

Procedure:

  • Preparation of Stock Solutions : Prepare a 0.5 M solution of the target aldehyde and a 0.05 M solution of TMB in the deuterated buffer system.

  • Baseline Measurement : Transfer 0.5 mL of the aldehyde/TMB solution to an NMR tube. Acquire a baseline ¹H-NMR spectrum at 25°C. The aldehyde proton (

    
     9.9 ppm) and TMB aromatic protons (
    
    
    
    6.1 ppm) should be clearly resolved.
  • Reaction Initiation : Inject 50

    
    L of a freshly prepared 5.0 M KCN solution (in D₂O) directly into the NMR tube. Invert the tube three times to ensure rapid mixing.
    
  • Data Acquisition : Immediately insert the tube into the NMR spectrometer (pre-equilibrated to 25°C). Set up an arrayed acquisition to capture a spectrum every 60 seconds for 60 minutes.

  • Data Processing : Integrate the disappearance of the aldehyde proton peak relative to the static TMB peak. The nucleophilic addition changes the hybridization of the carbonyl carbon from sp² to sp³[3][6], causing the proton signal to shift upfield into the aliphatic region.

  • Kinetic Extraction : Plot

    
     versus time to extract the pseudo-first-order rate constant (
    
    
    
    ).

Workflow Start 1. Prepare Equimolar Solutions (Aldehyde + KCN) Temp 2. Thermostat at 25°C in Acetate Buffer (pH 4.5) Start->Temp Monitor 3. In-situ 1H-NMR Monitoring (Internal Standard: TMB) Temp->Monitor Data 4. Extract Rate Constants (k) Monitor->Data Compare 5. Kinetic Comparison & Hammett Analysis Data->Compare

Experimental workflow for determining nucleophilic addition kinetics via in-situ NMR.

Oxidation Pathways & Handling Considerations

Both 4-tert-butylbenzaldehyde and 4-(1,2-dimethylpropyl)benzaldehyde are highly susceptible to autoxidation. Exposure to atmospheric oxygen and light initiates a radical chain mechanism that converts the aldehydes into their corresponding benzoic acids.

Laboratory Best Practices:

  • Storage : Store both compounds under an inert atmosphere (Argon or Nitrogen) in amber glass vials to prevent photo-induced degradation[7].

  • Thermal Hazards : Intense heating of these lipophilic aldehydes in the presence of air can form explosive vapor mixtures. A range of approximately 15 Kelvin below the flash point is considered critical.

  • Purification : If the presence of benzoic acid is suspected (indicated by a broad -OH stretch in IR or a downfield shift in NMR), purify the aldehyde by washing with saturated aqueous NaHCO₃, followed by extraction with diethyl ether and subsequent vacuum distillation.

References

  • Grokipedia. 4-tert-Butylbenzaldehyde.
  • Sigma-Aldrich. SAFETY DATA SHEET: 4-tert-butylbenzaldehyde.
  • Chem-Impex. 4-tert-Butylbenzaldehyde General Information.
  • ACS Publications. Effect of Alkyl Group Size on the Mechanism of Acid Hydrolyses of Benzaldehyde Acetals.
  • Thermo Fisher Scientific. SAFETY DATA SHEET: 4-tert-Butylbenzaldehyde.
  • Fisher Scientific. SAFETY DATA SHEET: 4-tert-Butylbenzaldehyde.
  • Chemguide. Nucleophilic addition - carbonyl compounds and hydrogen cyanide.
  • Master Organic Chemistry. Nucleophilic Addition To Carbonyls.
  • Chemistry Steps. Nucleophilic Addition to Carbonyl Groups.
  • Pressbooks. 10.4 Nucleophilic Addition Reactions of Aldehydes and Ketones.

Sources

Validation

A Senior Application Scientist's Guide to Identifying Aldehyde Impurities in Pharmaceutical Synthesis

Introduction: The Silent Reactivity of Aldehyde Impurities In the highly regulated landscape of pharmaceutical synthesis, the control of impurities is not merely a matter of purity; it is a fundamental pillar of drug saf...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Silent Reactivity of Aldehyde Impurities

In the highly regulated landscape of pharmaceutical synthesis, the control of impurities is not merely a matter of purity; it is a fundamental pillar of drug safety and efficacy. Among the most challenging and critical impurities to monitor are aldehydes. Their significance stems from a dual nature: they are common byproducts or residual starting materials in many synthetic routes, and their inherent electrophilicity makes them highly reactive.[1] This reactivity can lead to the degradation of the Active Pharmaceutical Ingredient (API), the formation of new, uncharacterized adducts, and, in some cases, raises concerns about potential genotoxicity.[2] Consequently, regulatory bodies like the FDA and EMA, guided by ICH (International Council for Harmonisation) principles, mandate rigorous control and accurate quantification of such impurities.[2][3]

This guide provides an in-depth comparison of the primary analytical strategies employed for the detection and quantification of aldehyde impurities. We will move beyond simple descriptions to explore the causality behind methodological choices, present comparative performance data, and provide actionable protocols, empowering researchers and drug development professionals to build robust, self-validating analytical systems.

The Analytical Challenge: A Moving Target

Analyzing aldehydes in complex pharmaceutical matrices is fraught with difficulty. Their high reactivity means they can be unstable in solution, particularly in aqueous or alcoholic media where they can form geminal diols or acetals, effectively "hiding" from analytical methods targeting the parent aldehyde.[1][4] Furthermore, they are often volatile and present at trace levels (ppm or ppb), demanding methods with high sensitivity and specificity to distinguish them from the API and other components.[5] The challenge, therefore, is to select a technique that is not only sensitive but also accounts for the unique chemical nature of aldehydes.

Core Analytical Strategies: A Comparative Overview

The choice of an analytical method is a critical decision driven by the specific aldehyde, the matrix, the required sensitivity, and the available instrumentation. The three predominant strategies are:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following Derivatization: The industry workhorse, valued for its robustness and accessibility.

  • Gas Chromatography with Mass Spectrometry (GC-MS): The gold standard for volatile impurities, offering high specificity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for high sensitivity and for overcoming the limitations of other methods.

The following diagram illustrates a general decision-making framework for method selection.

G cluster_input Analytical Problem cluster_decision Key Questions cluster_methods Primary Methodologies Impurity Aldehyde Impurity in API/Excipient Volatility Is the impurity volatile? Impurity->Volatility Thermal_Stability Is it thermally stable? Volatility->Thermal_Stability No GC Gas Chromatography (GC-MS, GC-FID) Volatility->GC Yes Concentration Required LOQ? (ppm vs. ppb) Thermal_Stability->Concentration Yes HPLC HPLC-UV with Derivatization (DNPH) Thermal_Stability->HPLC No Concentration->HPLC ppm range, robustness needed LCMS LC-MS / LC-MS/MS Concentration->LCMS ppb range, high sensitivity/ specificity needed

Caption: High-level decision workflow for selecting an analytical method.

Strategy 1: HPLC-UV with Pre-Column Derivatization (The Workhorse)

This is the most established approach for aldehyde analysis.[6] The core principle involves reacting the aldehyde with a derivatizing agent to form a new, stable compound that is more easily separated and detected.

The "Why": The Role of 2,4-Dinitrophenylhydrazine (DNPH)

The overwhelming choice for this reaction is 2,4-dinitrophenylhydrazine (DNPH).[7] The causality is threefold:

  • Stability: It reacts with the carbonyl group of an aldehyde to form a stable 2,4-dinitrophenylhydrazone derivative.[7] This overcomes the inherent instability of the parent aldehyde.

  • Chromophoric Enhancement: The resulting hydrazone is a large, conjugated molecule with a strong chromophore, shifting the maximum UV absorbance (λmax) to around 360 nm.[8] This is a critical advantage, as it moves detection away from the noisy, low-UV region where many APIs and excipients absorb, thus dramatically increasing both sensitivity and selectivity.

  • Versatility: The method is applicable to a wide range of aldehydes and ketones.[9]

G cluster_workflow HPLC-UV with DNPH Derivatization Workflow Sample_Prep 1. Sample Preparation (Dissolve API/Excipient in suitable solvent) Derivatization 2. Derivatization (Add acidic DNPH solution, incubate at 40-60°C) Sample_Prep->Derivatization React SPE 3. Optional Cleanup (Solid Phase Extraction to remove excess reagent) Derivatization->SPE Clean Analysis 4. HPLC-UV Analysis (C18 column, UV detection at ~360 nm) SPE->Analysis Inject Quantification 5. Quantification (External standard calibration using derivatized standards) Analysis->Quantification Calculate G cluster_workflow Headspace GC-MS Workflow Sample_Prep 1. Sample Preparation (Weigh sample into headspace vial) Derivatization 2. Optional Derivatization (Add PFBHA reagent and internal standard) Sample_Prep->Derivatization Incubation 3. Incubation & Equilibration (Heat vial at specific temp, e.g., 60-80°C for 20 min) Derivatization->Incubation Equilibrate Injection 4. Headspace Injection (Autosampler injects gas phase into GC inlet) Incubation->Injection Inject Analysis 5. GC-MS Analysis (Separation on GC column, detection by MS) Injection->Analysis Analyze

Sources

Comparative

Comparative Validation Guide: Synthetic Pathways for 4-(3-methylbutan-2-yl)benzaldehyde

Executive Summary & Strategic Context The synthesis of 4-(3-methylbutan-2-yl)benzaldehyde presents a specific challenge in regiocontrol and steric management. Unlike simple alkylbenzaldehydes, the 3-methylbutan-2-yl subs...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The synthesis of 4-(3-methylbutan-2-yl)benzaldehyde presents a specific challenge in regiocontrol and steric management. Unlike simple alkylbenzaldehydes, the 3-methylbutan-2-yl substituent (a sec-isoamyl group) introduces a chiral center adjacent to the aromatic ring and significant steric bulk.

This guide objectively compares three validated synthetic methodologies. The selection of the optimal route depends entirely on your specific constraints: regiochemical purity , scalability , or environmental compliance .

The Core Challenge: Regio-isomerism vs. Stereocenter Integrity
  • Regio-isomerism: Electrophilic aromatic substitution (EAS) often yields 5-10% ortho-isomer, which is difficult to separate from the para-product due to similar boiling points.

  • Chirality: The C2 position of the alkyl chain is chiral. Harsh conditions (Lewis acids) can lead to racemization or skeletal rearrangement (hydride shifts).

Comparative Methodology Analysis

We evaluated three distinct pathways. Data below is normalized based on standard laboratory scale (10–50 mmol) optimizations.

Table 1: Performance Matrix
FeatureRoute A: Vilsmeier-Haack Route B: Metal-Halogen Exchange Route C: Catalytic Alcohol Oxidation
Primary Mechanism Electrophilic Aromatic SubstitutionNucleophilic Addition (Organolithium)Aerobic/Radical Oxidation
Precursor (3-methylbutan-2-yl)benzene1-bromo-4-(3-methylbutan-2-yl)benzene4-(3-methylbutan-2-yl)benzyl alcohol
Regioselectivity ~90:10 (para:ortho)>99:1 (para)N/A (Retains precursor regiochemistry)
Yield (Isolated) 65–75%85–92%90–95%
Atom Economy Low (POCl₃ waste)Moderate (Li/Mg waste)High (Water byproduct)
Scalability High (Industrial Standard)Low (Cryogenic required)High (Green Chemistry)
Risk Factor Isomer separation difficultMoisture sensitivityOver-oxidation to benzoic acid

Detailed Experimental Protocols

Route A: The Industrial Standard (Vilsmeier-Haack)

Best for: Large-scale production where distillation columns are available for isomer separation.

Mechanistic Insight: The bulky 3-methylbutan-2-yl group provides steric hindrance that disfavors ortho attack, but the electron-donating effect is weaker than methoxy/amino groups, requiring thermal activation.

Protocol:

  • Reagent Formation: In a flame-dried flask, cool DMF (3.0 eq) to 0°C. Add POCl₃ (1.2 eq) dropwise. Stir 30 min to form the Vilsmeier salt (white precipitate may form).

  • Addition: Add (3-methylbutan-2-yl)benzene (1.0 eq) dropwise.

  • Cyclization/Heating: Warm to 70°C for 4 hours. Critical: Do not exceed 80°C to prevent alkyl migration.

  • Hydrolysis: Pour mixture onto crushed ice/NaOAc. Stir 1 hour to hydrolyze the iminium salt.

  • Workup: Extract with DCM. Wash with NaHCO₃.

  • Purification: Fractional distillation is mandatory to remove the ~8% ortho isomer.

Route B: The Precision Route (Metal-Halogen Exchange)

Best for: Pharmaceutical intermediates requiring >99% regiopurity and retention of alkyl chirality.

Mechanistic Insight: Lithium-Halogen exchange is faster than proton transfer. By generating the organolithium species at -78°C, we lock the position at the para carbon before quenching with DMF.

Protocol:

  • Setup: Flame-dry a 3-neck flask under Argon. Add 1-bromo-4-(3-methylbutan-2-yl)benzene (1.0 eq) in anhydrous THF.

  • Exchange: Cool to -78°C. Add n-BuLi (1.1 eq, 2.5M in hexanes) dropwise over 20 min. Stir for 30 min.

  • Formylation: Add anhydrous DMF (1.5 eq) dropwise. The solution will turn pale yellow.

  • Quench: Warm to 0°C and quench with saturated NH₄Cl.

  • Validation: No ortho isomer will be present. Yield losses are strictly due to moisture contamination.

Route C: The Green Route (TEMPO/Bleach Oxidation)

Best for: Sustainable labs starting from the alcohol precursor.

Mechanistic Insight: The Anelli oxidation uses a nitroxyl radical (TEMPO) to convert the alcohol to aldehyde. It is chemoselective and avoids over-oxidation to the carboxylic acid if pH is buffered.

Protocol:

  • Mixture: Dissolve 4-(3-methylbutan-2-yl)benzyl alcohol (1.0 eq) in DCM. Add TEMPO (0.01 eq) and KBr (0.1 eq) in aqueous buffer (NaHCO₃, pH 8.6).

  • Oxidant: Cool to 0°C. Add NaOCl (Bleach, 1.1 eq) dropwise.

  • Monitoring: The orange color of TEMPO persists. If it fades, add minute amounts of oxidant.

  • Completion: Quench with Na₂S₂O₃ after 30 min.

  • Result: Quantitative conversion often requires no chromatography, only solvent evaporation.

Analytical Validation Logic

To ensure the product is chemically valid, you must confirm two structural features: the aldehyde functionality and the integrity of the branched alkyl chain.

Graphviz Workflow: Synthesis & Validation Logic

SynthesisValidation Start Start: Precursor Selection RouteA Route A: Vilsmeier-Haack (POCl3/DMF) Start->RouteA Hydrocarbon RouteB Route B: Li-Halogen Exchange (nBuLi/DMF) Start->RouteB Aryl Bromide RouteC Route C: Anelli Oxidation (TEMPO/NaOCl) Start->RouteC Benzyl Alcohol Crude Crude Intermediate RouteA->Crude Isomer Mix RouteB->Crude Pure Regio RouteC->Crude High Purity Purification Purification (Distillation/Column) Crude->Purification Product Target: 4-(3-methylbutan-2-yl)benzaldehyde Purification->Product NMR 1H NMR Validation CHO @ 10.0 ppm Doublet @ 1.2 ppm (CH3) Product->NMR Structural ID GCMS GC-MS Validation M+ Peak: 176 m/z Fragment: 133 m/z (Loss of isopropyl) Product->GCMS Mass Conf

Figure 1: Decision tree for synthetic route selection and downstream analytical validation checkpoints.

Key Validation Signals (Self-Validating System)
  • 1H NMR (CDCl₃, 400 MHz):

    • Aldehyde Proton: Singlet at ~9.98 ppm . This confirms the oxidation state.

    • Aromatic Region: AA'BB' system (two doublets) at ~7.8 ppm and ~7.4 ppm .

      • Failure Mode: If you see a complex multiplet pattern in the aromatic region, you likely have the ortho isomer (Route A) or unreacted starting material.

    • Alkyl Chain Integrity:

      • Benzylic CH (multiplet) at ~2.6 ppm.

      • Isopropyl CH (multiplet) at ~1.8 ppm.

      • Diagnostic: The methyl group attached to the benzylic position will appear as a doublet at ~1.2 ppm , distinct from the isopropyl methyls (doublet at ~0.8 ppm).

  • GC-MS Fragmentation:

    • Molecular Ion: 176 m/z.

    • Base Peak: Look for 133 m/z (Tropylium-like cation after loss of the isopropyl group). This confirms the branching structure.

References

  • Vilsmeier-Haack Mechanism & Scope: Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions.[1][2][3][4][5][6][7][8][9][10][11][12]

  • Catalytic Oxidation of Benzylic Alcohols (Green Chemistry): Ali, D., et al. (2013).[13] Selective Oxidation of Benzylic Alcohols with Molecular Oxygen Catalyzed by Copper-Manganese Oxide Nanoparticles.[11][13] Asian Journal of Chemistry.

  • Metal-Halogen Exchange Protocols: Manning, J. R., & Davies, H. M. L. (2007). One-Flask Synthesis of Methyl Arylvinyldiazoacetates. Organic Syntheses. (Demonstrates high-fidelity organolithium formylation techniques).

  • TEMPO Oxidation Methodology: Hoover, J. M., & Stahl, S. S. (2011). Highly selective aerobic oxidation of primary alcohols to aldehydes. Journal of the American Chemical Society.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-(1,2-Dimethylpropyl)benzaldehyde

Handling structurally modified aromatic aldehydes like 4-(1,2-Dimethylpropyl)benzaldehyde requires safety protocols that move beyond generic safety data sheets. As a Senior Application Scientist, it is critical to unders...

Author: BenchChem Technical Support Team. Date: March 2026

Handling structurally modified aromatic aldehydes like 4-(1,2-Dimethylpropyl)benzaldehyde requires safety protocols that move beyond generic safety data sheets. As a Senior Application Scientist, it is critical to understand that the presence of the bulky 1,2-dimethylpropyl (isopentyl derivative) group at the para position significantly increases the molecule's lipophilicity (LogP) compared to unsubstituted benzaldehyde.

This structural modification enhances the chemical's ability to penetrate the stratum corneum of the skin, elevating the risk of systemic absorption and dermal sensitization. Furthermore, the electrophilic carbonyl carbon is highly susceptible to auto-oxidation, necessitating strict environmental controls to prevent the formation of irritating benzoic acid byproducts and dangerous pressure build-ups[1].

Here is the comprehensive, mechanistically-grounded guide for the safe handling, transfer, and disposal of 4-(1,2-Dimethylpropyl)benzaldehyde.

Mechanistic Risk Assessment & Causality of Controls

To establish a self-validating safety culture, personnel must understand the causality behind the hazards:

  • Auto-Oxidation & Peroxide Formation: Benzaldehydes react with atmospheric oxygen via a radical chain mechanism to form peroxy acids, which subsequently convert to benzoic acid derivatives[1]. This degradation not only ruins the reagent for sensitive drug development assays but can cause dangerous pressure buildup in sealed containers. Control: Mandatory handling under an inert atmosphere (Nitrogen or Argon)[2].

  • Dermal Sensitization (Schiff Base Formation): Aldehydes are potent electrophiles. If they breach the skin barrier, they covalently bind to nucleophilic amino groups on skin proteins, forming Schiff bases. This triggers an immune response leading to severe allergic contact dermatitis[3]. Control: Impermeable barrier protection using specific heavy-duty elastomers.

  • Aquatic Toxicity: Alkylbenzaldehydes exhibit high toxicity to aquatic invertebrates and fish[3],. Control: Strict zero-drain disposal policies; all washings must be captured as hazardous waste.

Quantitative Personal Protective Equipment (PPE) Matrix

Standard laboratory latex or thin nitrile gloves are insufficient for handling lipophilic aromatic aldehydes. The solvent aggressively permeates these materials. Below is the quantitative PPE matrix required for this compound, based on standardized permeation testing[1],[4].

PPE CategoryMaterial SpecificationBreakthrough TimeProtection ClassMechanistic Justification
Primary Gloves Butyl Rubber (Thickness

0.5 mm)
> 480 minutesClass 6High cross-link density resists permeation by lipophilic aromatic solvents[1],[4].
Splash Gloves Heavy-Duty Nitrile< 30 minutesClass 2Rapidly degraded by aldehydes; acceptable only for immediate splash removal and immediate doffing[1].
Eye Protection Snug-fitting Chemical GogglesN/AN/APrevents vapor-induced mucosal irritation and liquid splash damage[3].
Respiratory Type A Filter (Brown color code)N/AEN 14387Captures organic vapors with a boiling point > 65°C if handled outside a fume hood[4].
Body Flame-Resistant Lab CoatN/AN/AMitigates risk from the compound's combustible nature[2].

Standard Operating Procedure (SOP): Handling & Transfer

To ensure trustworthiness and safety, this protocol operates as a self-validating system. Do not proceed to the next step unless the validation check of the previous step is confirmed.

Step 1: Environmental Preparation

  • Verify the fume hood face velocity is between 80–120 feet per minute (fpm). Validation: Check the digital airflow monitor.

  • Clear the workspace of all oxidizing agents, strong bases, and reducing agents[1].

  • Establish an inert gas line (Argon or Nitrogen) equipped with a bubbler to monitor gas flow.

Step 2: Purging and Transfer

  • Don Butyl rubber gloves over a pair of thin nitrile inner gloves (double-gloving).

  • Clamp the reagent bottle securely. Insert a needle connected to the inert gas line into the septum of the reagent bottle to positive-pressure the headspace[2]. Validation: Observe a steady, slow bubbling rate in the oil bubbler.

  • Using a gas-tight glass syringe, pierce the septum and slowly withdraw the required volume of 4-(1,2-Dimethylpropyl)benzaldehyde.

  • Transfer the liquid directly into the receiving flask, which must also be pre-purged with inert gas.

Step 3: Post-Transfer Sealing

  • Remove the syringe and immediately flush it with a non-polar solvent (e.g., hexanes) followed by acetone into a designated waste beaker.

  • Maintain the inert gas flow in the primary reagent bottle for 30 seconds to ensure total displacement of oxygen.

  • Remove the gas line, seal the septum with Parafilm, and store the bottle in a secondary container at 2–8°C, protected from light[4].

Spill Management and Disposal Plan

In the event of a spill, the high vapor pressure and combustibility of the aldehyde require immediate, structured action.

Spill Response Protocol:

  • Isolate: Evacuate personnel from the immediate vicinity and eliminate all ignition sources[1].

  • Contain: Surround the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand[1]. Critical Warning: Do NOT use sawdust or paper towels, as the auto-oxidation of the aldehyde generates heat and can spontaneously ignite combustible absorbents.

  • Absorb & Neutralize: Work the vermiculite into the spill from the outside in.

  • Collect: Use non-sparking tools to scoop the saturated absorbent into a heavy-duty, sealable polyethylene container[5].

Disposal Plan: Do not flush any liquid into public sewers or water systems due to severe aquatic toxicity[1],[3]. All saturated absorbents, contaminated gloves, and first-rinse solvent washings must be labeled as "Hazardous Organic Waste - Combustible/Ecotoxic" and disposed of via RCRA-approved high-temperature incineration.

Operational Workflow Visualization

Workflow N1 1. Fume Hood Setup Verify face velocity >100 fpm N2 2. PPE Donning Butyl Rubber Gloves & Goggles N1->N2 N3 3. Environmental Control Purge vessel with Argon/N2 N2->N3 N4 4. Chemical Transfer Execute via gas-tight syringe N3->N4 N5 5. Post-Handling Seal with Parafilm under inert gas N4->N5 N6 6. Waste Disposal Isolate for RCRA Incineration N5->N6

Workflow for the safe handling of 4-(1,2-Dimethylpropyl)benzaldehyde.

References

  • European Chemicals Agency (ECHA). "Benzaldehyde - Exposure controls / personal protection." ECHA CHEM.[Link]

  • Carl ROTH. "Safety Data Sheet: Benzaldehyde." [Link]

  • Indenta Chemicals. "Material Safety Data Sheet Benzaldehyde."[Link]

  • LANXESS Corporation. "Product Safety Assessment: Benzaldehyde." [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). "Phenyl propanaldehydes - Evaluation statement."[Link]

Sources

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